2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine

CAS No.:

Cat. No.: VC13477725

Molecular Formula: C8H19N3

Molecular Weight: 157.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H19N3 |

|---|---|

| Molecular Weight | 157.26 g/mol |

| IUPAC Name | 2-(2,4-dimethylpiperazin-1-yl)ethanamine |

| Standard InChI | InChI=1S/C8H19N3/c1-8-7-10(2)5-6-11(8)4-3-9/h8H,3-7,9H2,1-2H3 |

| Standard InChI Key | KMMQSADPMLCCHG-UHFFFAOYSA-N |

| SMILES | CC1CN(CCN1CCN)C |

| Canonical SMILES | CC1CN(CCN1CCN)C |

Introduction

Chemical Identity and Structural Features

Molecular Structure

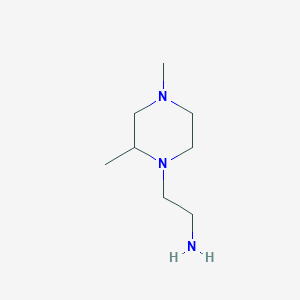

The compound consists of a six-membered piperazine ring with methyl groups at positions 2 and 4, and an ethylamine (-CHCHNH) substituent at the 1-position (Figure 1). The IUPAC name is 2-(2,4-dimethylpiperazin-1-yl)ethanamine, and its SMILES representation is CC1CN(CCN1CCN)C .

Spectral Data

-

NMR (d-DMSO): Peaks at 2.87–3.16 ppm (m, 6H, piperazine and ethylamine CH), 1.20–1.50 ppm (m, 6H, methyl groups) .

-

Mass Spectrometry: Exact mass = 157.1688 g/mol (calculated using PubChem data) .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 157.26 g/mol |

| CAS Number | 1353982-77-0 |

| IUPAC Name | 2-(2,4-dimethylpiperazin-1-yl)ethanamine |

| SMILES | CC1CN(CCN1CCN)C |

| InChIKey | KMMQSADPMLCCHG-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via alkylation or reductive amination:

-

Alkylation of 2,4-Dimethylpiperazine:

Reaction with 2-chloroethylamine hydrochloride in the presence of a base (e.g., KCO) yields the target compound. -

Reductive Amination:

Condensation of 2,4-dimethylpiperazine with glyoxal, followed by reduction using NaBH, produces the ethylamine side chain .

Process Optimization

-

Catalysts: Palladium or copper catalysts improve yield in coupling reactions (e.g., Buchwald-Hartwig amination) .

-

Solvents: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

Table 2: Reaction Conditions and Yields

| Method | Yield (%) | Temperature (°C) | Key Reagents |

|---|---|---|---|

| Alkylation | 75–85 | 60–80 | KCO, DMF |

| Reductive Amination | 65–70 | 25–40 | NaBH, MeOH |

Pharmaceutical and Industrial Applications

Drug Intermediate

-

Antipsychotics: Serves as a precursor for Brexpiprazole (OPC-34712), a serotonin-dopamine activity modulator (SDAM) approved for schizophrenia .

-

Kinase Inhibitors: Piperazine derivatives are key in designing compounds targeting tyrosine kinases (e.g., Imatinib analogs) .

Biochemical Research

-

Receptor Binding Studies: Used to synthesize ligands for G protein-coupled receptors (GPCRs), including adenosine A and serotonin receptors .

Table 3: Bioactivity Data

| Application | Target Receptor | IC (nM) | Reference |

|---|---|---|---|

| Adenosine A Antagonism | hA | 8.62 | |

| Serotonin Modulation | 5-HT | 20–41 |

Physicochemical Properties

Solubility and Lipophilicity

-

Water Solubility: ~4.44–8.52 mg/mL (improved vs. non-polar analogs) .

-

LogP: 0.54 (calculated using PubChem data), indicating moderate hydrophilicity .

Analytical Characterization

Chromatographic Methods

Spectroscopic Techniques

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume